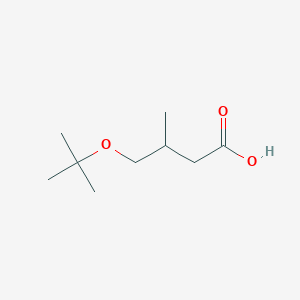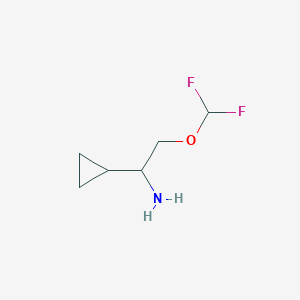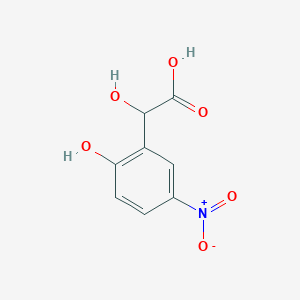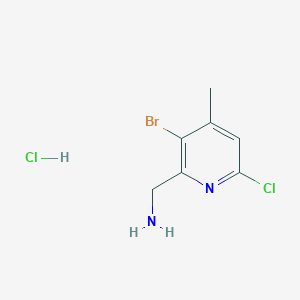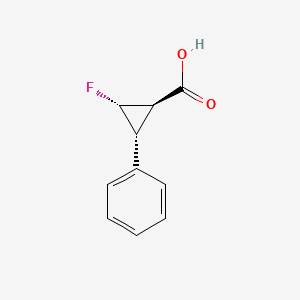
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a fluoro group and a phenyl group, making it a valuable molecule for various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoro and phenyl groups contribute to the compound’s binding affinity and selectivity for these targets. The cyclopropane ring provides conformational rigidity, which can influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives, such as:
Uniqueness
The presence of the fluoro group in rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid imparts unique electronic and steric properties, making it distinct from its chloro and bromo analogs. These properties can influence the compound’s reactivity and interactions with biological targets, highlighting its potential for specialized applications.
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-7(8(9)10(12)13)6-4-2-1-3-5-6/h1-5,7-9H,(H,12,13)/t7-,8-,9-/m0/s1 |
Clé InChI |
PCGMTOGPUHMVAH-CIUDSAMLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]2F)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


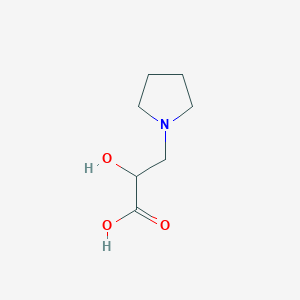
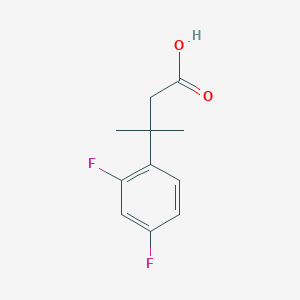
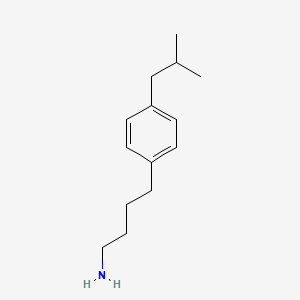
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
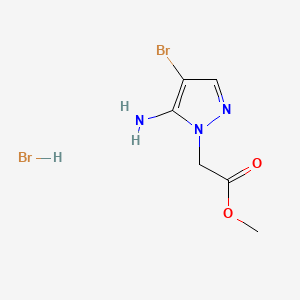
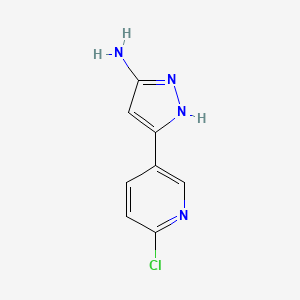
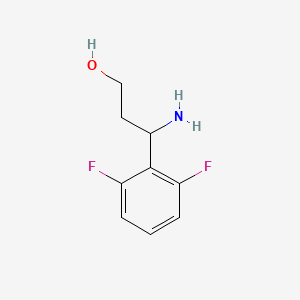
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

